molecular formula C24H27NO5 B2815920 (Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 893350-08-8

(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2815920
CAS No.: 893350-08-8
M. Wt: 409.482
InChI Key: PKZLXOYFQNAHNY-XKZIYDEJSA-N
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Description

(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Biological Activity

(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with various functional groups that contribute to its biological activity. Its molecular formula is C17H18N2O5C_{17}H_{18}N_2O_5, with a molecular weight of approximately 298.29 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown inhibitory effects on the proliferation of various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell Line IC50 Value (µM) Mechanism of Action
MIA PaCa-210.5Apoptosis induction
MCF-712.3Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. Research indicates that it can reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Study 1: Anticancer Efficacy

A study published in 2020 examined the effects of several benzofuran derivatives on cancer cell lines. The results demonstrated that the Z-isomer of benzofuran derivatives exhibited superior anticancer activity compared to E-isomers, highlighting the importance of stereochemistry in biological activity .

Study 2: Anti-inflammatory Mechanism

In a preclinical study, the compound was tested for its ability to modulate inflammatory responses in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and joint swelling, suggesting a potential application in treating chronic inflammatory conditions .

Study 3: Neuroprotection

A recent investigation into the neuroprotective properties of related compounds found that they significantly decreased oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-28-17-8-7-16(21(14-17)29-2)13-22-23(27)18-9-10-20(26)19(24(18)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZLXOYFQNAHNY-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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